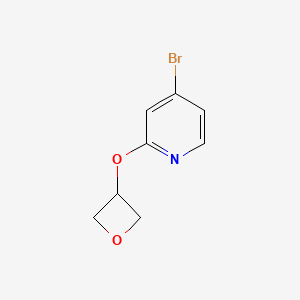

4-Bromo-2-(oxetan-3-yloxy)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-2-(oxetan-3-yloxy)pyridine is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of pyridine, substituted with a bromine atom at the 4-position and an oxetane ring at the 2-position. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(oxetan-3-yloxy)pyridine typically involves the reaction of 4-bromo-2-hydroxypyridine with oxetane in the presence of a suitable base. The reaction conditions often include the use of solvents such as dimethylformamide or tetrahydrofuran, and bases like potassium carbonate or sodium hydride. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(oxetan-3-yloxy)pyridine can undergo various types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: The bromine atom can be reduced to form the corresponding hydrogen-substituted pyridine derivative.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products Formed

Nucleophilic substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of pyridine N-oxides or other oxidized products.

Reduction: Formation of hydrogen-substituted pyridine derivatives.

Scientific Research Applications

4-Bromo-2-(oxetan-3-yloxy)pyridine has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of novel ligands for catalysis.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development. It may exhibit antimicrobial, antiviral, or anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(oxetan-3-yloxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify biological macromolecules. The bromine atom can also participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

4-Bromo-3-(oxetan-3-yloxy)pyridine: Similar structure but with the oxetane ring at the 3-position.

4-Bromo-2-(oxetan-3-yl)pyridine: Similar structure but without the oxygen atom in the oxetane ring.

Uniqueness

4-Bromo-2-(oxetan-3-yloxy)pyridine is unique due to the specific positioning of the oxetane ring and the bromine atom, which imparts distinct reactivity and properties. The presence of the oxetane ring can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Biological Activity

4-Bromo-2-(oxetan-3-yloxy)pyridine is a heterocyclic compound characterized by a pyridine ring substituted with a bromine atom at the 4-position and an oxetane ring at the 2-position linked via an ether bond. This unique structure imparts distinctive chemical properties, making it a subject of interest in medicinal chemistry and materials science. The bromine substitution enhances reactivity, allowing for further chemical modifications that may lead to compounds with enhanced biological activity.

Mechanistic Insights

Research indicates that this compound may interact with various molecular targets, modulating their activity. Initial studies suggest potential applications in drug development, particularly in targeting pathways associated with cancer and other diseases. The compound's ability to bind selectively to specific proteins or enzymes is crucial for its therapeutic efficacy.

Anticancer Potential

A notable area of investigation is the compound's role as a potential anticancer agent. Similar compounds have been shown to inhibit pathways critical to cancer cell proliferation. For instance, compounds with structural similarities have demonstrated efficacy against various cancer types, including leukemia and solid tumors.

Case Study: Raf Inhibition

In a patent study involving compounds similar to this compound, it was found that these compounds could inhibit Raf kinase activity, which is implicated in several cancers such as acute myelogenous leukemia (AML) and melanoma . The study suggests that administering these compounds could provide therapeutic benefits in managing these malignancies.

Comparative Analysis of Similar Compounds

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 5-Chloro-2-(oxetan-3-yloxy)pyridine | Chlorine atom at the 5-position | Different halogen affecting reactivity |

| 5-Fluoro-2-(oxetan-3-yloxy)pyridine | Fluorine atom at the 5-position | Smaller size may influence binding affinity |

| 5-Iodo-2-(oxetan-3-yloxy)pyridine | Iodine atom at the 5-position | Larger size may enhance lipophilicity |

| 3-Bromo-4-(oxetan-3-yloxy)pyridine | Bromine atom at the 3-position | Variation in position affects reactivity |

This table highlights how structural variations can influence the biological activity of related compounds, suggesting that similar modifications might be explored for enhancing the efficacy of this compound.

Synthesis and Modifications

The synthesis of this compound typically involves straightforward chemical reactions that yield good yields. The synthesis pathway often includes:

- Formation of the Pyridine Ring : Utilizing standard methods for pyridine synthesis.

- Bromination : Introducing the bromine substituent via electrophilic aromatic substitution.

- Oxetane Formation : Employing cyclization reactions to incorporate the oxetane moiety.

These synthetic routes are essential for producing derivatives that may exhibit improved biological activities.

Research Findings and Future Directions

Ongoing research aims to elucidate the specific molecular pathways affected by this compound. Investigations into its pharmacodynamics and pharmacokinetics are crucial for understanding its therapeutic potential.

Key Research Areas

- Target Identification : Studies focusing on identifying specific proteins or pathways modulated by this compound.

- In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles.

- Structure-Activity Relationship (SAR) : Exploring how modifications to the compound's structure affect its biological activity.

Properties

Molecular Formula |

C8H8BrNO2 |

|---|---|

Molecular Weight |

230.06 g/mol |

IUPAC Name |

4-bromo-2-(oxetan-3-yloxy)pyridine |

InChI |

InChI=1S/C8H8BrNO2/c9-6-1-2-10-8(3-6)12-7-4-11-5-7/h1-3,7H,4-5H2 |

InChI Key |

KNJVQWDCBNMKIL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)OC2=NC=CC(=C2)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.